molecular formula C7H17ClFN B1484501 (2-Fluorohexyl)(methyl)amine hydrochloride CAS No. 2098051-69-3

(2-Fluorohexyl)(methyl)amine hydrochloride

Cat. No. B1484501
CAS RN: 2098051-69-3
M. Wt: 169.67 g/mol
InChI Key: QSLJVNVVHAMIGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form a bond with a proton. This makes amines act as bases .

Chemical Reactions of Amines Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .

Scientific Research Applications

Synthesis Techniques and Applications

One research avenue involves the development of novel synthesis methods for aromatic compounds, which can incorporate fluorinated components like (2-Fluorohexyl)(methyl)amine hydrochloride. For example, Chandrappa et al. (2012) describe a one-pot synthesis approach for aryl oximes, which includes reactions with methyl arenes using NBS and hydroxyl amine hydrochloride. This method emphasizes the utility of fluorinated compounds in achieving direct conversion of methyl groups into oxime groups under mild conditions, highlighting their relevance in the synthesis of sensitive functional groups (Chandrappa et al., 2012).

Analytical and Fluorometric Applications

The fluorometric assay of pyridoxal as described by Chauhan and Dakshinamurti (1979) provides an example of the application of fluorinated compounds in bioanalytical chemistry. The process involves the reductive amination of pyridoxal hydrochloride with methyl anthranilate and sodium cyanoborohydride, yielding a highly fluorescent amine useful for assays. This illustrates the potential of (2-Fluorohexyl)(methyl)amine hydrochloride in enhancing the sensitivity and specificity of fluorometric assays (Chauhan & Dakshinamurti, 1979).

Material Science and Polymer Research

In the realm of materials science, Qian et al. (2019) discuss the synthesis and application of polyaniline derivatives as fluorescent chemosensors. The inclusion of fluorinated compounds in the structure of these materials demonstrates their utility in creating sensitive and selective sensors for environmental and biological applications. This research showcases the role of fluorinated amines in the development of novel materials with enhanced optical properties (Qian et al., 2019).

Fluorination Methods and Derivative Synthesis

Research by Umezawa et al. (1993) on the hydrofluorination of optically active epoxides provides insight into the synthetic applications of fluorinated compounds. Their work on producing fluorohydrins from epoxides highlights the importance of (2-Fluorohexyl)(methyl)amine hydrochloride in accessing fluorinated derivatives with specific stereochemical outcomes, useful in pharmaceuticals and agrochemicals (Umezawa et al., 1993).

Environmental and Corrosion Studies

Boughoues et al. (2020) synthesized amine derivative compounds to investigate their corrosion inhibition performance on mild steel in HCl medium. This demonstrates another facet of (2-Fluorohexyl)(methyl)amine hydrochloride's application, where its derivatives can serve as corrosion inhibitors, underlining the chemical's versatility beyond its direct applications (Boughoues et al., 2020).

Mechanism of Action

The mechanism of action of amines in biological systems often involves their basicity. For example, many drugs contain amine groups, and the basicity of these groups can be used to increase the water solubility of the drug .

Physical and Chemical Properties of Amines Amines have the ability to form hydrogen bonds, which gives them higher boiling points compared to hydrocarbons of similar molar mass. They are also polar, making them soluble in water .

Safety and Hazards

Like all chemicals, amines can pose safety and health hazards. For example, some amines can cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

2-fluoro-N-methylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16FN.ClH/c1-3-4-5-7(8)6-9-2;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLJVNVVHAMIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorohexyl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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